SD-91

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H62N9O13P |

|---|---|

Molecular Weight |

1136.1 g/mol |

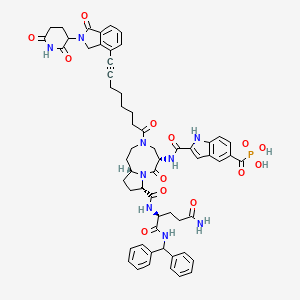

IUPAC Name |

[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |

InChI |

InChI=1S/C59H62N9O13P/c60-49(69)27-24-44(53(72)65-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37)62-56(75)48-25-22-40-29-30-66(34-46(58(77)68(40)48)63-54(73)45-32-39-31-38(21-23-43(39)61-45)59(78)82(79,80)81)51(71)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-67(57(41)76)47-26-28-50(70)64-55(47)74/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,61H,1-3,11,20,22,24-30,33-34H2,(H2,60,69)(H,62,75)(H,63,73)(H,65,72)(H,64,70,74)(H2,79,80,81)/t40-,44+,46+,47?,48+/m1/s1 |

InChI Key |

OHDMEJTVYXXZNQ-OPKPGBGESA-N |

Isomeric SMILES |

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=O)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

Canonical SMILES |

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=O)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of SD-91: A Potent and Selective STAT3 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SD-91 is a highly potent and selective small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of various human cancers. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the scientific rationale behind targeting STAT3, the mechanism of action of this compound, and provides a compilation of its key quantitative biological data. Furthermore, it outlines the experimental protocols for the synthesis of this compound and the critical assays used to characterize its activity, including methods for assessing protein degradation, binding affinity, and in vivo efficacy. Visual representations of the STAT3 signaling pathway and the general workflow for PROTAC discovery are also provided to facilitate a deeper understanding of the scientific context and experimental procedures.

Introduction: The Rationale for Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating signals from various cytokines and growth factors. Upon activation through phosphorylation, typically by Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and regulates the expression of a wide array of genes involved in cell proliferation, survival, differentiation, and angiogenesis.

While the transient activation of STAT3 is essential for normal cellular functions, its persistent or constitutive activation is a hallmark of numerous human cancers, including hematological malignancies and solid tumors. Aberrant STAT3 signaling promotes tumor cell survival, proliferation, and metastasis, while also contributing to the suppression of anti-tumor immunity. Consequently, the development of therapeutic agents that can effectively inhibit the STAT3 signaling pathway has been a major focus of cancer research.

Traditional approaches to targeting STAT3 have focused on the development of small molecule inhibitors that block its phosphorylation or dimerization. However, these strategies have often been hampered by challenges related to selectivity and the transient nature of their inhibitory effects. The emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel and powerful therapeutic modality to overcome these limitations. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins.

Discovery and Mechanism of Action of this compound

This compound was discovered as a potent and selective STAT3 degrader.[1] It is structurally related to a previously reported STAT3 degrader, SD-36.[1] this compound is, in fact, the product of the hydrolysis of SD-36.[1]

As a PROTAC, this compound consists of three key components: a ligand that binds to the STAT3 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The mechanism of action of this compound involves the formation of a ternary complex between STAT3, this compound, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the STAT3 protein. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a significant and sustained reduction in cellular STAT3 levels.[1] This degradation-based mechanism offers a key advantage over traditional inhibition, as it can lead to a more profound and durable suppression of STAT3 signaling.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | |||

| Ki (STAT3) | 5.5 nM | Biochemical Assay | [2] |

| Kd (STAT3) | 28 nM | Biolayer Interferometry (BLI) | [1] |

| Kd (Other STATs) | >10 µM | Biolayer Interferometry (BLI) | [2] |

| Cellular Potency | |||

| IC50 | 0.17 µM | MOLM-16 | [2] |

| 2.6 µM | SU-DHL-1 | [2] | |

| 0.46 µM | SUP-M2 | [2] | |

| Degradation Potency | |||

| DC50 | 0.12 µM | MOLM-16 (4h) | [1] |

| 17 nM | SU-DHL-1 | [4] | |

| 2.5 µM | SUP-M2 | [2] | |

| In Vivo Efficacy | |||

| Tumor Regression | Complete and long-lasting | MOLM-16 xenograft model | [1] |

Table 1: Quantitative Biological Data for this compound. This table summarizes the key in vitro and in vivo activity parameters of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key experiments cited for its biological characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis process. A general synthetic scheme is presented below, based on the published literature.[1]

General Synthetic Scheme for this compound

Note: The following is a generalized protocol and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of the STAT3-binding moiety with a linker attachment point.

This typically involves the synthesis of a phosphotyrosine mimetic, such as an α-ketophosphonic acid derivative, which is a key structural feature for high-affinity binding to the SH2 domain of STAT3. The synthesis often starts from commercially available materials and involves several steps of organic transformations to introduce the necessary functional groups and the linker attachment point.

Step 2: Synthesis of the CRBN E3 ligase ligand with a linker attachment point.

The CRBN ligand is typically a derivative of thalidomide, such as pomalidomide (B1683931) or lenalidomide. A linker with a reactive functional group is attached to the ligand to enable subsequent conjugation with the STAT3-binding moiety.

Step 3: Linker Conjugation.

The STAT3-binding moiety and the CRBN ligand are coupled together via a suitable linker. The choice of linker is crucial for the efficacy of the PROTAC, as it influences the formation of a stable and productive ternary complex. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths. The conjugation reaction is typically an amidation or other standard coupling reaction.

Step 4: Deprotection and Purification.

Following the coupling reaction, any protecting groups used during the synthesis are removed. The final product, this compound, is then purified to a high degree of purity using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by analytical methods such as ¹H NMR and LC-MS.[1]

Western Blotting for STAT3 Degradation

This protocol describes the use of Western blotting to quantify the degradation of STAT3 protein in cultured cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or a vehicle control for the desired time period (e.g., 4, 8, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading for each sample.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total STAT3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. Normalize the STAT3 band intensity to the corresponding loading control band intensity. The percentage of STAT3 degradation can then be calculated relative to the vehicle-treated control.

-

Fluorescence Polarization (FP) Assay for STAT3 Binding

This assay is used to determine the binding affinity of this compound to the STAT3 protein.

-

Reagent Preparation:

-

Prepare a solution of recombinant human STAT3 protein in an appropriate assay buffer.

-

Prepare a fluorescently labeled peptide probe that is known to bind to the SH2 domain of STAT3.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the STAT3 protein and the fluorescent peptide probe to each well.

-

Add the serially diluted this compound or a vehicle control to the wells.

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

The binding of the fluorescent probe to STAT3 results in a high polarization value. When this compound competes for binding to STAT3, it displaces the fluorescent probe, leading to a decrease in the polarization value.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent probe. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is a label-free technology used to measure the kinetics of protein-ligand interactions.

-

Sensor Preparation:

-

Hydrate streptavidin (SA) biosensors in the assay buffer.

-

Immobilize a biotinylated STAT3 protein onto the surface of the SA biosensors.

-

-

Assay Procedure:

-

Establish a baseline reading by dipping the biosensors with immobilized STAT3 into the assay buffer.

-

Move the biosensors into wells containing different concentrations of this compound (the analyte) to measure the association phase. The binding of this compound to STAT3 causes a change in the interference pattern of light, which is detected in real-time.

-

After the association phase, move the biosensors back into wells containing only the assay buffer to measure the dissociation phase.

-

-

Data Analysis:

-

The association and dissociation curves are analyzed using the instrument's software.

-

Fit the data to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Mouse Xenograft Model for In Vivo Efficacy

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MOLM-16) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Tumor Growth and Randomization: Monitor the tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound at different doses).

-

Drug Administration: Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., once daily, once weekly) and route of administration (e.g., intravenous, intraperitoneal).

-

Monitoring:

-

Measure the tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Observe the mice for any other signs of toxicity.

-

-

Endpoint and Analysis:

-

The experiment is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Tumor tissues can be collected for pharmacodynamic studies, such as Western blotting to confirm the degradation of STAT3 in vivo.

-

Mandatory Visualizations

STAT3 Signaling Pathway

Caption: The STAT3 signaling pathway and the mechanism of action of this compound.

PROTAC Discovery and Development Workflow

Caption: A generalized workflow for the discovery and development of PROTACs.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and holds considerable promise as a therapeutic agent for cancers and other diseases driven by aberrant STAT3 signaling. Its high potency, selectivity, and demonstrated in vivo efficacy underscore the potential of the PROTAC approach for targeting challenging drug targets like transcription factors. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable information and detailed protocols for researchers in the field. The continued investigation and development of this compound and other STAT3 degraders will be crucial in translating the promise of this therapeutic strategy into clinical benefits for patients.

References

- 1. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]

In Vitro Characterization of SD-91: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SD-91, a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound operates through a Proteolysis Targeting Chimera (PROTAC) mechanism, offering a promising therapeutic strategy for STAT3-driven malignancies. This document details the binding affinity, degradation potency, and anti-proliferative activity of this compound, along with the experimental protocols utilized for its characterization.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its high affinity for STAT3 and its potent degradation capabilities in cancer cell lines.

| Parameter | Value | Cell Line/Assay | Reference |

| Binding Affinity (Kd) | 28 nM | Biolayer Interferometry (BLI) | [1] |

| Binding Affinity (Ki) | 5.5 nM | Not Specified | [1] |

| STAT3 Degradation (DC50) | 0.12 µM | MOLM-16 | [2] |

| 0.061 µM | SU-DHL-1 | [1] | |

| 2.5 µM | SUP-M2 | [1] | |

| Cell Growth Inhibition (IC50) | 0.17 µM | MOLM-16 | [1] |

| 2.6 µM | SU-DHL-1 | [1] | |

| 0.46 µM | SUP-M2 | [1] |

Selectivity: this compound exhibits over 300-fold selectivity for STAT3 compared to other STAT family members.[1][2] In proteomic analyses of MOLM-16 cells treated with this compound, STAT3 was the only protein out of more than 7,000 whose levels were significantly decreased, highlighting the compound's high selectivity.[2]

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate the target protein, STAT3.[1] The molecule consists of a ligand that binds to STAT3 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT3, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins.

Mechanism of action of this compound as a STAT3-targeting PROTAC.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Biolayer Interferometry (BLI) for Binding Affinity

This protocol outlines the determination of the binding kinetics and affinity of this compound to STAT3 protein.

Materials:

-

Biotinylated STAT3 protein

-

This compound compound

-

Streptavidin (SA) biosensor tips

-

BLI instrument (e.g., Octet RED96e)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

96-well black microplate

Procedure:

-

Hydration: Pre-hydrate the SA biosensor tips in the assay buffer for at least 10 minutes.

-

Plate Setup:

-

Add assay buffer to the baseline and wash wells.

-

Add biotinylated STAT3 protein to the loading wells.

-

Prepare serial dilutions of this compound in assay buffer in the association wells.

-

Add assay buffer to the dissociation wells.

-

-

Assay Steps:

-

Baseline: Equilibrate the biosensors in assay buffer (60 seconds).

-

Loading: Immobilize biotinylated STAT3 onto the SA biosensors (120 seconds).

-

Baseline: Establish a new baseline in assay buffer (60 seconds).

-

Association: Transfer the biosensors to the wells containing different concentrations of this compound to monitor binding (300 seconds).

-

Dissociation: Move the biosensors to wells with only assay buffer to monitor the dissociation of the compound (600 seconds).

-

-

Data Analysis: Process the raw data using the instrument's analysis software. Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Experimental workflow for Biolayer Interferometry (BLI).

Western Blot for STAT3 Degradation

This protocol details the procedure to assess the degradation of STAT3 protein in cell lines treated with this compound.

Materials:

-

MOLM-16, SU-DHL-1, or SUP-M2 cells

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-p-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal.

-

Analysis: Quantify the band intensities using densitometry software. Normalize STAT3 and p-STAT3 levels to a loading control (e.g., GAPDH).

Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

This protocol describes the method for determining the anti-proliferative effect of this compound.

Materials:

-

MOLM-16, SU-DHL-1, or SUP-M2 cells

-

This compound compound

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

-

Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

-

Staining:

-

Wash the plates with water and air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

-

Solubilization and Absorbance Measurement:

-

Add Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Experimental workflow for the Sulforhodamine B (SRB) assay.

Quantitative Proteomics

This protocol provides a general overview of the steps involved in analyzing the proteome-wide selectivity of this compound.

Materials:

-

MOLM-16 cells

-

This compound compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Treat MOLM-16 cells with this compound or vehicle control.

-

Lyse the cells and extract proteins.

-

Quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins into peptides.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Identify and quantify proteins using a proteomics software suite.

-

Perform statistical analysis to identify proteins with significantly altered abundance in this compound treated cells compared to the control.

-

This comprehensive guide to the in vitro characterization of this compound provides researchers with the necessary data and methodologies to understand and further investigate this promising STAT3 degrader.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SD-91 Binding Affinity to STAT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of SD-91 to Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding data, the experimental protocols used to obtain this data, and the underlying signaling pathways.

Introduction to this compound and STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.

This compound is a potent and selective small-molecule degrader of STAT3. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.

Quantitative Binding Affinity of this compound to STAT3

The binding affinity of this compound for STAT3 has been rigorously quantified, demonstrating a high degree of potency and selectivity. The primary method used to determine these binding kinetics is Biolayer Interferometry (BLI).

Table 1: Quantitative Binding Affinity Data for this compound

| Target Protein | Binding Constant (Kd) | Selectivity (over other STATs) |

| STAT3 | 28 nM | >300-fold |

| STAT1 | > 10 µM | |

| STAT2 | > 10 µM | |

| STAT4 | > 10 µM | |

| STAT5A | > 10 µM | |

| STAT5B | > 10 µM | |

| STAT6 | > 10 µM |

Signaling Pathways and Mechanism of Action

The Canonical STAT3 Signaling Pathway

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its homodimerization, nuclear translocation, and activation of target gene transcription.

Caption: Canonical STAT3 Signaling Pathway.

Mechanism of Action of this compound as a STAT3 Degrader

This compound, as a PROTAC, hijacks the cell's natural protein disposal system to eliminate STAT3. It consists of three key components: a ligand that binds to STAT3, a ligand that binds to an E3 ubiquitin ligase (such as Cereblon), and a linker connecting the two. By simultaneously binding to both STAT3 and the E3 ligase, this compound forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to STAT3. Polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity of this compound to STAT3.

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions.

Experimental Workflow:

Caption: Biolayer Interferometry (BLI) Workflow.

Detailed Protocol:

-

Protein Biotinylation: Recombinant human STAT3 protein is biotinylated using a commercially available biotinylation kit according to the manufacturer's instructions. Unreacted biotin (B1667282) is removed by dialysis.

-

Sensor Preparation: Streptavidin-coated biosensors are hydrated in assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.

-

Immobilization: The hydrated biosensors are immersed in a solution of biotinylated STAT3 to allow for immobilization of the protein onto the sensor surface. A stable baseline reading in assay buffer confirms successful immobilization.

-

Baseline: A stable baseline is established by immersing the STAT3-coated sensors in assay buffer for 60-120 seconds.

-

Association: The sensors are then moved into wells containing serial dilutions of this compound in assay buffer. The change in the interference pattern, indicative of binding, is monitored in real-time for a defined period (e.g., 120-300 seconds).

-

Dissociation: Following the association phase, the sensors are returned to the assay buffer wells, and the dissociation of the this compound from STAT3 is monitored in real-time.

-

Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using the instrument's software. The association (kon) and dissociation (koff) rate constants are determined by fitting the curves to a 1:1 binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the ability of a compound to displace a fluorescently labeled probe from the target protein.

Experimental Workflow:

Caption: Competitive Fluorescence Polarization (FP) Assay Workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

STAT3 Protein: Dilute recombinant human STAT3 protein to the desired concentration in assay buffer.

-

Fluorescent Probe: Prepare a stock solution of a fluorescently labeled peptide known to bind to the STAT3 SH2 domain (e.g., a phosphotyrosine-containing peptide).

-

This compound: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.

-

-

Assay Procedure:

-

In a black, low-volume 384-well microplate, add the STAT3 protein solution.

-

Add the fluorescent probe to all wells.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor (this compound) concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.[1][2]

-

Conclusion

The data and methodologies presented in this guide underscore the high-affinity and selective binding of this compound to STAT3. As a potent STAT3 degrader, this compound represents a promising therapeutic agent for cancers and other diseases driven by aberrant STAT3 signaling. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the properties of this compound and other STAT3-targeting compounds.

References

- 1. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]

pharmacokinetics and bioavailability of SD-91

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of SD-91

Abstract

This compound is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology and other diseases.[1][2][3] Developed as a PROTAC (PROteolysis TArgeting Chimera), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[4] This document provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, derived from preclinical in vivo studies. It details the experimental protocols used to generate this data and illustrates the compound's mechanism of action and the experimental workflow. This compound is notably the hydrolysis product of the previously reported STAT3 degrader, SD-36, and much of its in vivo characterization has been in the context of its formation from this precursor compound.[2][3]

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to recruit the STAT3 protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] This induced proximity facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins, leading to a potent and sustained pharmacodynamic effect.[2][4]

The signaling pathway and mechanism of action are depicted below.

Pharmacokinetic Profile

The following pharmacokinetic data were obtained from an in vivo study in mice bearing MOLM-16 xenograft tumors following a single intravenous (IV) administration of the parent compound, SD-36, at 50 mg/kg.[1] SD-36 rapidly converts to this compound in vivo, making the plasma concentrations of this compound critical to understanding the overall exposure and activity.[1][2]

Table 1: Plasma Concentrations of SD-36 and this compound Post-IV Administration of SD-36

| Time Point (hours) | SD-36 Concentration (ng/mL) | This compound Concentration (ng/mL) |

| 1 | ~100,000 | ~50,000 |

| 6 | ~1,000 | ~25,000 |

| 24 | 58 | Data not specified |

Data extracted from in vivo studies in mice bearing MOLM-16 xenograft tumors following a 50 mg/kg IV dose of SD-36.[1]

Interpretation: Following intravenous administration, the parent compound SD-36 shows a high initial plasma concentration which rapidly declines.[1] Concurrently, its active metabolite, this compound, appears at very high concentrations at 1 hour and demonstrates a more sustained plasma concentration at the 6-hour time point, indicating rapid and efficient in vivo conversion.[1]

Pharmacodynamics

The pharmacodynamic effect of this compound was evaluated by measuring the levels of total and phosphorylated STAT3 (p-STAT3Y705) protein in tumor tissue.

Table 2: In Vivo Pharmacodynamic Effect of this compound on STAT3 Protein Levels

| Treatment | Time Point (hours) | STAT3 Depletion in Tumor | p-STAT3Y705 Depletion in Tumor |

| Single 50 mg/kg IV dose of this compound | 1 | >90% | Essentially eliminated |

| 24 | Sustained depletion | Essentially eliminated | |

| 48 | Sustained depletion (>90%) | Essentially eliminated |

Data from studies in mice with MOLM-16 xenograft tumors.[1]

Interpretation: A single intravenous dose of this compound leads to a rapid, profound, and durable depletion of both total and phosphorylated STAT3 protein in tumor tissue, with the effect lasting for at least 48 hours.[1] This sustained pharmacodynamic effect supports less frequent dosing schedules, such as the weekly administrations that proved effective in achieving complete tumor regression in xenograft models.[1][2]

Experimental Protocols

The data presented were generated using the following methodologies.

In Vivo Pharmacokinetic and Pharmacodynamic Study

-

Animal Model: Severe Combined Immunodeficiency (SCID) mice bearing MOLM-16 (acute myeloid leukemia) xenograft tumors.[1][5]

-

Compound Administration:

-

Sample Collection:

-

Bioanalytical Method:

-

Sample Preparation: Plasma and tumor lysate samples were likely processed using protein precipitation followed by solid-phase extraction to isolate the compounds of interest.

-

Quantification: Concentrations of SD-36 and this compound in plasma and tumor lysates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying small molecules in complex biological matrices.[6]

-

-

Pharmacodynamic Analysis:

-

Method: Tumor lysates were analyzed by Western Blot (immunoblotting) to determine the relative protein levels of total STAT3 and phosphorylated STAT3 (p-STAT3Y705).[1]

-

Data Analysis: Densitometry was used to quantify the protein bands and calculate the percentage of STAT3 degradation relative to vehicle-treated control groups.[2]

-

The workflow for this experimental protocol is visualized below.

Bioavailability and Stability

-

Bioavailability: Formal oral bioavailability studies for this compound have not been detailed in the reviewed literature. The primary route of administration in preclinical efficacy studies was intravenous injection, which ensures 100% bioavailability.[1]

-

Stability: this compound is the stable hydrolysis product of SD-36. It was found to be stable in both cell culture media and the in vivo dosing vehicle used in experiments.[2] In contrast, SD-36 converts to this compound rapidly in cell culture media (nearly 50% conversion at 2 hours and 90% at 24 hours) and in vivo.[1][2]

Conclusion

This compound is a potent and selective STAT3 protein degrader with a compelling pharmacodynamic profile. In vivo studies demonstrate that after its formation from the parent compound SD-36, this compound achieves sustained plasma concentrations and results in a rapid, profound, and durable depletion of STAT3 protein in tumor tissues.[1] This long-lasting pharmacodynamic effect supports intermittent dosing schedules and has been correlated with significant anti-tumor efficacy in preclinical models.[1][2] Further studies are warranted to fully characterize the oral bioavailability and complete pharmacokinetic profile of directly administered this compound.

References

- 1. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Disruption of STAT3 Signaling: A Technical Guide to the Effects of the PROTAC Degrader SD-91 on Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the pathogenesis of numerous human cancers and inflammatory diseases. Its function as a transcription factor regulating genes involved in cell proliferation, survival, and differentiation makes it a compelling therapeutic target. This technical guide provides an in-depth examination of SD-91, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of STAT3. We will explore the mechanism of action of this compound, its quantitative effects on STAT3 and its downstream targets, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to STAT3 and the Rationale for Targeted Degradation

The canonical STAT3 signaling pathway is transiently activated by cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[1][2] This activation involves phosphorylation of STAT3 at a critical tyrosine residue (Tyr705) by Janus kinases (JAKs) or other kinases like Src.[1][3] Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to the DNA of target genes, thereby regulating their expression.[1][3] These downstream genes include key players in cell cycle progression (e.g., c-Myc) and apoptosis inhibition (e.g., Bcl-xL).[1]

Persistent, constitutive activation of STAT3 is a hallmark of many cancers, where it drives tumor growth and survival.[1] Traditional therapeutic strategies have focused on inhibiting STAT3 dimerization or its upstream activating kinases.[1][4] However, these approaches can be limited by a lack of selectivity and the potential for resistance.[5] The development of PROTACs, such as this compound, offers a novel and highly effective alternative by inducing the targeted degradation of the entire STAT3 protein.[6]

This compound is a bifunctional molecule that tethers STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[6] This event-driven mechanism provides a catalytic mode of action, offering the potential for a more potent and durable effect compared to traditional occupancy-driven inhibitors.[6]

Quantitative Effects of this compound on STAT3 and Downstream Targets

This compound has demonstrated potent and selective degradation of STAT3 across various cancer cell lines. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (STAT3 Degradation) | MOLM-16 | 0.12 µM | [5] |

| SUP-M2 | 1.2 µM | [5] | |

| Binding Affinity (Kd) to STAT3 | - | High Affinity | [5][7][8] |

| Selectivity | STAT3 vs. other STATs | >300-fold | [5][7][8] |

| STAT3 vs. >7000 other proteins | High Selectivity | [5][7][8] |

Table 1: In Vitro Potency and Selectivity of this compound. DC₅₀ represents the concentration of this compound required to induce 50% degradation of STAT3 protein.

| Experiment | Cell Line/Model | Treatment | Effect | Reference |

| Western Blot | MOLM-16 | This compound (0.4 µM, 4h) | Complete degradation of STAT3 protein | [5] |

| Western Blot | MOLM-16 Xenograft | This compound (50 mg/kg, single dose) | Elimination of phosphorylated (p-STAT3Y705) and total STAT3 for at least 48h | [5] |

| Western Blot | SU-DHL-1 Xenograft | This compound (50 mg/kg, single dose) | Reduction of phosphorylated and total STAT3 for at least 24h | [5] |

| Quantitative Proteomics | MOLM-16 | This compound (1 µM and 10 µM, 4h) | STAT3 was the only protein significantly decreased | [5] |

Table 2: In Vitro and In Vivo Effects of this compound on STAT3 Protein Levels.

Signaling Pathways and Mechanism of Action

The Canonical STAT3 Signaling Pathway

The following diagram illustrates the conventional activation cascade of STAT3, which is disrupted by this compound.

Mechanism of Action of this compound as a STAT3 PROTAC Degrader

This compound functions by hijacking the cell's natural protein disposal system to eliminate STAT3. The diagram below outlines this process.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on STAT3 and its downstream targets.

Western Blotting for STAT3 and p-STAT3 Levels

Objective: To quantify the levels of total STAT3 and phosphorylated STAT3 (Tyr705) in cells or tissues following treatment with this compound.

Materials:

-

Cell lines (e.g., MOLM-16, SU-DHL-1) or tissue homogenates

-

This compound

-

Complete lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse with complete lysis buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at ≥10,000 x g for 10 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

STAT3-Dependent Luciferase Reporter Assay

Objective: To assess the transcriptional activity of STAT3 in response to this compound treatment.

Materials:

-

HEK293T cells

-

STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

IL-6 or other STAT3 activator

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Transfection and Seeding:

-

Co-transfect HEK293T cells with the STAT3 luciferase reporter and Renilla plasmids.

-

Seed the transfected cells into 96-well plates and incubate overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

After a pre-incubation period, stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL).

-

-

Lysis and Luminescence Reading:

-

After the optimal stimulation time, lyse the cells according to the manufacturer's protocol.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the stimulated vehicle control.

-

Fluorescence Polarization (FP) Assay for STAT3 Binding

Objective: To determine the binding affinity of this compound to the STAT3 protein.

Materials:

-

Recombinant STAT3 protein

-

Fluorescently labeled tracer molecule that binds to STAT3

-

This compound

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

In a microplate, incubate the recombinant STAT3 protein with the fluorescent tracer for a short period.

-

Add serially diluted this compound to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate for 1 hour to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well.

-

-

Data Analysis:

-

As this compound displaces the tracer, the polarization value will decrease.

-

Calculate the IC₅₀ value by nonlinear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating the effects of a STAT3 degrader like this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of STAT3-driven diseases. Its ability to induce potent, selective, and durable degradation of STAT3 protein offers a promising strategy to overcome the limitations of traditional inhibitors.[5][8] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of STAT3 degradation. The profound effect of this compound on both total and phosphorylated STAT3 levels underscores its efficacy in shutting down the entire STAT3 signaling axis, leading to robust anti-tumor activity in preclinical models.[5] Further investigation into the full spectrum of downstream gene and protein expression changes induced by this compound will continue to illuminate its biological impact and clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Stat3: a STAT family member activated by tyrosine phosphorylation in response to epidermal growth factor and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PROTAC Mechanism of SD-91

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-91 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a key transcription factor, aberrant STAT3 activity is implicated in numerous malignancies, making it a compelling therapeutic target.[3][4] this compound operates through the ubiquitin-proteasome system to eliminate the STAT3 protein, offering a distinct and potentially more durable therapeutic effect compared to traditional small-molecule inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field. This compound is the hydrolysis product of SD-36, a previously reported STAT3 degrader.[2][3]

Core Mechanism of Action

The primary mechanism of this compound involves hijacking the cell's natural protein disposal machinery to selectively degrade the STAT3 protein. This is achieved through its heterobifunctional nature, consisting of three key components: a ligand that binds to the target protein (STAT3), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] In the case of this compound, the recruited E3 ligase is Cereblon (CRBN).[5][6]

The process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: this compound first binds to both the STAT3 protein and the CRBN E3 ligase, forming a ternary complex. This proximity is crucial for the subsequent steps.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the STAT3 protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated STAT3 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of degradation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Mediated STAT3 Degradation

Caption: Mechanism of this compound-mediated STAT3 degradation.

Experimental Workflow for Assessing STAT3 Degradation

Caption: Western Blot workflow for STAT3 degradation analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 5.5 nM | STAT3 | [2] |

| Kd | 28 nM | STAT3 | [3] |

| IC50 | 0.17 µM | MOLM-16 | [2] |

| IC50 | 2.6 µM | SU-DHL-1 | [2] |

| IC50 | 0.46 µM | SUP-M2 | [2] |

Table 2: Degradation Efficacy of this compound

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC50 | 0.38 µM | MOLM-16 | 4 h | [2] |

| DC50 | 17 nM | SU-DHL-1 | Not Specified | [1] |

| DC50 | 0.061 µM | SU-DHL-1 | 4 h | [2] |

| DC50 | 2.5 µM | SUP-M2 | 4 h | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on standard protocols for PROTAC evaluation.

Western Blotting for STAT3 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of STAT3 protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture human leukemia (MOLM-16) or lymphoma (SU-DHL-1, SUP-M2) cell lines in appropriate media and conditions until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the STAT3 band intensity to the loading control.

-

Calculate the percentage of STAT3 degradation relative to the DMSO control for each concentration of this compound to determine the DC50 value.

-

Quantitative Proteomics for Selectivity Profiling

This method provides an unbiased, proteome-wide assessment of this compound's selectivity.

-

Cell Culture and Treatment:

-

Culture MOLM-16 cells as described above.

-

Treat cells with this compound (e.g., 1 µM and 10 µM) and a DMSO control for 4 hours.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and extract proteins.

-

Quantify the protein concentration for each sample.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling:

-

Label the peptide samples from different treatment conditions with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexed analysis.

-

Combine the labeled samples.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).

-

Search the data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins across the different treatment groups based on the TMT reporter ion intensities.

-

Identify proteins with statistically significant changes in abundance in the this compound-treated samples compared to the control. STAT3 should be among the most significantly downregulated proteins, while other proteins should remain largely unaffected, demonstrating the selectivity of this compound.[3]

-

Conclusion

This compound is a highly effective and selective PROTAC degrader of STAT3. Its mechanism of action, leveraging the CRBN E3 ligase to induce proteasomal degradation, offers a promising strategy for targeting STAT3-driven diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance our understanding and application of targeted protein degradation.

References

- 1. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. PROTAC STAT3 degrader-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to SD-91 Induced Ubiquitination and Degradation of STAT3

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target for oncology and other human diseases due to its critical role in regulating cell proliferation, survival, and differentiation.[1] Direct inhibition of STAT3 has proven challenging.[2][3] The emergence of Proteolysis Targeting Chimera (PROTAC) technology offers a novel therapeutic modality to eliminate target proteins, rather than merely inhibiting them. This guide provides a comprehensive technical overview of SD-91, a potent and highly selective PROTAC degrader of STAT3. We will delve into its mechanism of action, present key quantitative performance data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.

Introduction to this compound: A PROTAC-based STAT3 Degrader

This compound is a heterobifunctional small molecule designed to specifically induce the degradation of the STAT3 protein.[4][5] It operates on the PROTAC principle, which utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[6] this compound is the more chemically stable, hydrolyzed product of the earlier STAT3 degrader, SD-36.[2][5]

Structurally, this compound consists of three key components:

-

A high-affinity ligand that binds to the SH2 domain of STAT3.[2]

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7]

-

A chemical linker that optimally positions the two proteins for interaction.[8]

By hijacking the CRBN E3 ligase, this compound effectively "tags" STAT3 for destruction by the proteasome, offering a catalytic and event-driven mechanism of action that distinguishes it from traditional occupancy-based inhibitors.[6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of this compound is to induce the proximity of STAT3 and the CRBN E3 ligase, thereby triggering the ubiquitination and subsequent degradation of STAT3. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the STAT3 protein and the CRBN subunit of the CUL4A E3 ubiquitin ligase complex, forming a ternary STAT3-SD-91-CRBN complex.[6]

-

Ubiquitination: The formation of this complex brings STAT3 into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the STAT3 protein.

-

Polyubiquitination: This process is repeated, forming a polyubiquitin (B1169507) chain on STAT3, which acts as a recognition signal for the proteasome.[9]

-

Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated STAT3, unfolds the protein, and degrades it into small peptides. This compound is then released and can engage another STAT3 molecule, acting in a catalytic manner.[6]

Quantitative Data and Performance Metrics

This compound has demonstrated high potency and selectivity in both biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Selectivity

This table outlines the binding affinity of this compound for STAT3 compared to other STAT family proteins, highlighting its high selectivity.

| Parameter | Target Protein | Value | Assay Method | Reference |

| Ki | STAT3 | 5.5 nM | Competitive Fluorescence Polarization | [2][8] |

| Kd | STAT3 | 28 nM | Biolayer Interferometry (BLI) | [2] |

| Kd | STAT1, 2, 4, 5A, 5B, 6 | >10 µM | Biolayer Interferometry (BLI) | [2] |

| Binding Selectivity | STAT3 vs. other STATs | >300-fold | Biolayer Interferometry (BLI) | [2][8][10] |

Table 2: Cellular Potency (Degradation and Growth Inhibition)

This table presents the half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | DC₅₀ (STAT3 Degradation) | IC₅₀ (Cell Growth) | Reference |

| MOLM-16 | Acute Myeloid Leukemia | 0.12 µM | 0.17 µM | [2][8] |

| SU-DHL-1 | Lymphoma | 0.061 µM | 2.6 µM | [2][8] |

| SUP-M2 | Lymphoma | 1.2 µM | 0.46 µM | [2][8] |

Table 3: In Vivo Pharmacodynamics and Efficacy

This table summarizes the results from in vivo studies using a MOLM-16 xenograft mouse model.

| Parameter | Dosage | Result | Timepoint / Duration | Reference |

| STAT3 Degradation | 50 mg/kg (single i.v. dose) | >90% depletion of total STAT3 | At least 24 hours | [2] |

| pSTAT3Y705 Degradation | 50 mg/kg (single i.v. dose) | Elimination of phosphorylated STAT3 | At least 48 hours | [2] |

| Anti-tumor Efficacy | 50 mg/kg (weekly i.v. dose) | Complete and long-lasting tumor regression | After 3 doses | [2][5][10] |

| Toxicity | 50 mg/kg (weekly i.v. dose) | No weight loss or other signs of toxicity | During and after treatment | [2] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize this compound.

Protocol 1: Western Blot Analysis for STAT3 Degradation

This protocol is used to quantify the reduction in STAT3 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MOLM-16) at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0, 25 nM to 10 µM) for a specified duration (e.g., 4 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., Cell Signaling Technology, #9803) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Y705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize STAT3 and p-STAT3 levels to the loading control to determine the extent of degradation.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Plating: Seed cells (e.g., SU-DHL-1) in a 384-well white, clear-bottom plate at a predetermined optimal density.

-

Compound Treatment: Add serially diluted concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for an extended period (e.g., 4 days) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

-

Luminescence Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the results as percent viability versus log[concentration] and fit a dose-response curve to calculate the IC₅₀ value.[11]

Protocol 3: Biolayer Interferometry (BLI) for Binding Affinity

This protocol measures the binding kinetics and affinity (Kd) between this compound and STAT proteins.

-

Protein Biotinylation: Purify recombinant STAT proteins. Biotinylate the proteins using a reagent such as EZ-Link™ NHS-Biotin, typically at a 1:1 molar ratio to avoid over-biotinylation. Remove excess, unreacted biotin (B1667282) via dialysis.[11]

-

Sensor Hydration and Loading: Hydrate streptavidin (SA) biosensors in a suitable buffer. Load the biotinylated STAT protein onto the SA biosensors until a stable signal is achieved.

-

Baseline Establishment: Equilibrate the loaded biosensors in a running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) to establish a stable baseline.

-

Association: Move the biosensors into wells containing serial dilutions of this compound to measure the association phase (binding).

-

Dissociation: Transfer the biosensors back to the running buffer to measure the dissociation phase (unbinding).

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Logical and Structural Relationships

The effectiveness of a PROTAC like this compound depends on the precise chemical architecture that links the target-binding and E3-binding moieties.

Conclusion

This compound is a highly potent, selective, and efficacious STAT3 degrader that exemplifies the therapeutic promise of PROTAC technology.[2][10][12] It effectively induces the ubiquitination and proteasomal degradation of STAT3, leading to profound anti-tumor activity in preclinical models of leukemia and lymphoma.[2] The comprehensive data on its binding affinity, cellular potency, and in vivo efficacy establish this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein offer a guide for the continued investigation and characterization of this compound and other novel protein degraders.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Signal Transducer and Activator of Transcription 3 (STAT3) Degradation by Proteasome Controls a Developmental Switch in Neurotrophin Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Cellular Uptake and Distribution of SD-91

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-91 is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in the proliferation, survival, and metastasis of various cancer cells.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's ubiquitin-proteasome system to induce the targeted degradation of STAT3.[3][4][5] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Mechanism of Action: STAT3 Degradation via PROTAC Technology

This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite complex formation brings the E3 ligase into close proximity with STAT3, leading to the ubiquitination of STAT3.[3][4] The polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, effectively reducing the intracellular levels of STAT3 protein.[3][4] This targeted degradation approach offers a catalytic mode of action, where a single molecule of this compound can induce the degradation of multiple STAT3 proteins.[3][7]

The STAT3 Signaling Pathway

The STAT3 signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and apoptosis.[8][9][10] However, its aberrant and persistent activation is a hallmark of many cancers, contributing to tumor growth and progression.[8][9][10] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor for various oncogenes.[8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Binding Affinity and Degradation Efficiency of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | - | 5.5 nM | [6] |

| Binding Affinity (Kd) | - | 28 nM | [6] |

| STAT3 Degradation (DC50) | MOLM-16 | 0.12 µM | [1] |

| SU-DHL-1 | 61 nM | N/A | |

| SUP-M2 | 2.5 µM | [6] | |